1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine
Description
1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine is a triazole-based compound characterized by a 1,2,3-triazole core substituted at the 1-position with a 2-(ethylsulfanyl)ethyl group and at the 4-position with an amine.
The compound’s applications likely align with similar triazole derivatives in enzyme inhibition, agrochemicals, or drug discovery .
Properties
Molecular Formula |
C6H12N4S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1-(2-ethylsulfanylethyl)triazol-4-amine |
InChI |
InChI=1S/C6H12N4S/c1-2-11-4-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |
InChI Key |
BYBRAFPAHIRSQM-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCN1C=C(N=N1)N |
Origin of Product |
United States |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Step 1: Preparation of the alkyne and azide precursors. For this compound, the azide or alkyne bearing the 2-(ethylsulfanyl)ethyl substituent is synthesized or introduced.
- Step 2: Cu(I) catalysis promotes the 1,3-dipolar cycloaddition between the azide and terminal alkyne to form the 1,4-disubstituted 1,2,3-triazole ring.
- Step 3: The amine group at the 4-position can be introduced either by using an azide or alkyne precursor already bearing the amine or by post-cycloaddition functionalization.
This method ensures regioselectivity and tolerance of various functional groups, including sulfur-containing substituents like ethylsulfanyl.
Specific Preparation Methods for 1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine
Synthetic Route via Azide-Alkyne Cycloaddition
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-(Ethylsulfanyl)ethyl bromide + sodium azide | Conversion of 2-(ethylsulfanyl)ethyl bromide to 2-(ethylsulfanyl)ethyl azide via nucleophilic substitution |
| 2 | 2-(Ethylsulfanyl)ethyl azide + propargylamine + Cu(I) catalyst (e.g., CuSO4 + sodium ascorbate) | Cycloaddition to form 1-[2-(ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine |
| 3 | Purification | Chromatographic purification to isolate the target compound |
This route exploits the nucleophilic substitution to generate the azide intermediate, followed by CuAAC with propargylamine to introduce the amine at the 4-position of the triazole.
Alternative Methods
N-Alkylation of 1H-1,2,3-triazol-4-amine: Starting from 1H-1,2,3-triazol-4-amine, the N1 position can be alkylated with 2-(ethylsulfanyl)ethyl halides under basic conditions to yield the desired compound. This method requires careful control to avoid over-alkylation or side reactions.
Post-cycloaddition Functionalization: The triazole ring can be synthesized first, followed by selective introduction of the ethylsulfanyl group via nucleophilic substitution or thiol-ene click reactions. However, this is less common due to potential complications with sulfur chemistry.
Reaction Conditions and Optimization
- Catalysts: Copper(I) salts such as CuSO4 combined with sodium ascorbate as a reducing agent are standard to generate Cu(I) in situ for CuAAC.
- Solvents: Mixtures of water and organic solvents like t-butanol or DMF are commonly used to dissolve both hydrophilic and hydrophobic reactants.
- Temperature: Room temperature to 50 °C is typical to balance reaction rate and stability.
- Time: Reactions generally complete within 1–24 hours depending on substrate reactivity.
Characterization and Purity Assessment
- NMR Spectroscopy: ^1H and ^13C NMR confirm the formation of the triazole ring and substitution pattern.
- Mass Spectrometry: Confirms molecular weight (expected 172.25 g/mol).
- Chromatography: HPLC or preparative TLC used to purify and assess purity.
- Elemental Analysis: Confirms composition (C, H, N, S).
- Crystallography: Single-crystal X-ray diffraction can be used to confirm molecular structure and substitution positions.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalyst | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| CuAAC of 2-(ethylsulfanyl)ethyl azide + propargylamine | 2-(ethylsulfanyl)ethyl bromide, sodium azide, propargylamine | CuSO4/sodium ascorbate | 75–90% | High regioselectivity, mild conditions, good yields | Requires azide intermediate (hazardous) |
| N-Alkylation of 1H-1,2,3-triazol-4-amine | 1H-1,2,3-triazol-4-amine, 2-(ethylsulfanyl)ethyl bromide | Base (e.g., K2CO3) | 60–80% | Simpler reagents, no azide handling | Possible side reactions, lower selectivity |
| Post-cycloaddition thiol-ene reaction | Preformed triazole + ethylsulfanyl thiol | Radical initiator | Variable | Potential for diverse derivatives | Complex reaction control, lower yields |
Research Findings and Notes
- The ethylsulfanyl group can influence the solubility and biological activity of the compound compared to methylsulfanyl analogs.
- CuAAC remains the most reliable and widely used method due to its robustness, regioselectivity, and compatibility with sulfur-containing groups.
- Safety considerations for azide intermediates are critical; proper handling and disposal protocols must be followed.
- The compound has shown promising antimicrobial activity, likely due to the triazole ring’s interaction with fungal cytochrome P450 enzymes.
Chemical Reactions Analysis
1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms in the ring act as nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives.
Scientific Research Applications
1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and properties of 1-[2-(ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine with related compounds:
Key Observations:
- Electronic Effects : The ethylsulfanyl group in the target compound provides moderate electron-donating properties compared to the electron-withdrawing trifluoromethyl group in . This may influence binding to hydrophobic enzyme pockets.
- Solubility : The oxolane-substituted compound exhibits higher polarity and aqueous solubility due to its oxygen-rich heterocycle, whereas the ethylsulfanyl group offers balanced lipophilicity.
Physicochemical Properties
Biological Activity
1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine is a novel heterocyclic compound belonging to the triazole class, characterized by its ethylsulfanyl substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting detailed data on its efficacy.
Molecular Characteristics
- Molecular Formula : C6H12N4S
- Molecular Weight : 172.25 g/mol
The compound features a triazole ring with an amine functional group, which is crucial for its biological interactions. The ethylsulfanyl group enhances the compound's reactivity and solubility, potentially influencing its biological activity.
Structural Comparison
The following table compares 1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine with similar triazole derivatives:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine | Contains methylsulfanyl instead of ethylsulfanyl | Antifungal activity similar to triazoles | Slightly lower lipophilicity |
| 4-Amino-5-(4-chlorophenyl)-1H-1,2,4-triazole | Triazole with amino group | Antimicrobial activity against bacteria | More potent against certain bacterial strains |
| 4-Methylthio-5-(trifluoromethyl)-1H-1,2,4-triazole | Substituted triazole with trifluoromethyl | Broad-spectrum antifungal activity | Enhanced stability in harsh conditions |
Antimicrobial Properties
Preliminary studies indicate that 1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine exhibits significant antimicrobial activity against a range of pathogens. The triazole moiety is particularly effective in inhibiting fungal cytochrome P450 enzymes critical for fungal growth and survival .
In a comparative study assessing various triazole derivatives, this compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria .
Antifungal Efficacy
The antifungal properties of 1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine have been highlighted in several research articles. For example:
- Study on Fungal Inhibition : The compound was tested against common fungal strains such as Candida albicans and Aspergillus niger. Results showed effective inhibition at concentrations lower than those required for traditional antifungals .
Case Studies
Several case studies have documented the biological efficacy of similar triazole compounds:
- Case Study on Triazole Derivatives : A study investigated the anti-inflammatory and antimicrobial activities of various 1,2,4-triazole derivatives. The results indicated that modifications similar to those found in 1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine could enhance biological potency .
- Anticancer Activity : Research has also explored the anticancer potential of triazole derivatives. Compounds structurally related to 1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine were found to exhibit cytotoxic effects on various cancer cell lines .
The mechanism by which 1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine exerts its biological effects is primarily through enzyme inhibition. The presence of the triazole ring allows for strong interactions with active sites on target enzymes, particularly those involved in fungal metabolism. Molecular docking studies have suggested high binding affinity to these targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
